4-Nitrothiophene-2-sulfonyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76833-95-9 |
|---|---|
Molecular Formula |
C5H2N2O5S2 |
Molecular Weight |
234.2 g/mol |
IUPAC Name |
4-nitro-N-(oxomethylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C5H2N2O5S2/c8-3-6-14(11,12)5-1-4(2-13-5)7(9)10/h1-2H |
InChI Key |
HRDDQIHGWXWEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])S(=O)(=O)N=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitrothiophene 2 Sulfonyl Isocyanate
Precursor Synthesis and Functionalization Strategies
The successful synthesis of 4-nitrothiophene-2-sulfonyl isocyanate hinges on the efficient preparation of its immediate precursors, namely 4-nitrothiophene-2-sulfonamide (B3246115) or 4-nitrothiophene-2-sulfonyl chloride. These compounds provide the necessary thiophene (B33073) backbone with the required sulfonyl group at the 2-position and a nitro group at the 4-position.
Derivatization of 4-Nitrothiophene-2-sulfonamide
The synthesis of 4-nitrothiophene-2-sulfonamide is a critical step, as this compound serves as the direct precursor for phosgene-based isocyanate formation. The most conventional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate ekb.egnih.govlibretexts.org.
In this context, 4-nitrothiophene-2-sulfonyl chloride is treated with an aqueous solution of ammonia. The reaction proceeds via a nucleophilic substitution mechanism where the ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. This reaction is typically carried out in a suitable solvent, and the product, 4-nitrothiophene-2-sulfonamide, can be isolated by filtration after cooling the reaction mixture alrasheedcol.edu.iq.
Table 1: Representative Synthesis of 4-Nitrothiophene-2-sulfonamide
| Reactant | Reagent | Solvent | Reaction Conditions | Product |
|---|
Note: The data in this table is based on general procedures for the amination of sulfonyl chlorides. alrasheedcol.edu.iq
Approaches to Sulfonyl Chloride Precursors
The primary precursor for both the sulfonamide and non-phosgene routes to the isocyanate is 4-nitrothiophene-2-sulfonyl chloride scbt.comuni.lu. Its synthesis often involves a two-step process starting from a substituted thiophene: chlorosulfonation followed by nitration.
A common strategy involves the chlorosulfonation of 2-halothiophenes (e.g., 2-chlorothiophene or 2-bromothiophene). This reaction, typically using chlorosulfonic acid, introduces the sulfonyl chloride group at the 5-position. Subsequent nitration of the resulting 5-halothiophene-2-sulfonyl chloride with a nitrating agent (such as nitric acid) introduces the nitro group, primarily at the 4-position, yielding 5-halo-4-nitrothiophene-2-sulfonyl chloride. Improvements in this process have shown that adding solid potassium nitrate (KNO₃) to the chlorosulfonation reaction mixture can lead to the desired 5-chloro- or 5-bromo-4-nitrothiophene-2-sulfonyl chloride in a single step with good yields.
While these halogenated derivatives are closely related, the synthesis of the non-halogenated 4-nitrothiophene-2-sulfonyl chloride follows a similar logic, starting from thiophene-2-sulfonyl chloride and then performing a regioselective nitration. The nitration of aromatic rings is a classic electrophilic aromatic substitution, achieved by using a mixture of nitric acid and sulfuric acid to generate the active electrophile, the nitronium ion (NO₂⁺) masterorganicchemistry.com.
Table 2: Synthesis of Halogenated 4-Nitrothiophene-2-sulfonyl Chloride Precursors
| Starting Material | Reagents | Key Steps | Product | Yield |
|---|---|---|---|---|
| 2-Chlorothiophene | Chlorosulfonic acid, Potassium nitrate (KNO₃) | One-step chlorosulfonation and nitration | 5-Chloro-4-nitrothiophene-2-sulfonyl chloride | ~70% |
Note: This data is derived from improved synthetic protocols for related thiophene derivatives.
Isocyanate Formation Reactions
Once the appropriate precursor is synthesized, the final step is the formation of the isocyanate group. This can be accomplished through several methods, which are broadly classified as phosgene-based or non-phosgene routes.
Phosgene-Based Synthetic Routes
The reaction of a primary sulfonamide with phosgene (COCl₂) or a phosgene equivalent like triphosgene is a well-established method for the synthesis of sulfonyl isocyanates. In this process, 4-nitrothiophene-2-sulfonamide is reacted with an excess of phosgene in an inert solvent at elevated temperatures.
The reaction typically requires a catalyst and is conducted in a "phosgene-rich" environment, meaning phosgene is present in molar excess throughout the reaction to improve yield and reaction time. The sulfonamide is added gradually to the phosgene solution. The reaction generates hydrogen chloride (HCl) as a byproduct, which is removed from the reaction mixture.
Table 3: Typical Conditions for Phosgene-Based Sulfonyl Isocyanate Synthesis
| Precursor | Reagent | Solvent Examples | Temperature Range | Catalyst Examples |
|---|
Note: This data represents general conditions for the conversion of sulfonamides to sulfonyl isocyanates.
Non-Phosgene Methodologies
Due to the high toxicity of phosgene, non-phosgene methods for isocyanate synthesis are of significant interest. For sulfonyl isocyanates, a prominent non-phosgene route is the Curtius rearrangement.
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl or sulfonyl azide to form an isocyanate with the loss of nitrogen gas (N₂). This method avoids the use of phosgene and proceeds under relatively mild conditions.
The synthesis of this compound via this route involves two main steps:
Formation of the Sulfonyl Azide: 4-nitrothiophene-2-sulfonyl chloride is reacted with an azide salt, typically sodium azide (NaN₃), in a suitable solvent like acetone or aqueous acetone. This nucleophilic substitution reaction replaces the chloride on the sulfonyl group with an azide group, yielding 4-nitrothiophene-2-sulfonyl azide.
Rearrangement to the Isocyanate: The purified 4-nitrothiophene-2-sulfonyl azide is then heated in an inert solvent (such as toluene or benzene). The thermal decomposition causes the loss of dinitrogen gas and the rearrangement of the remaining fragment to form the stable this compound.
The mechanism is believed to be a concerted process, where the migration of the thiophene ring occurs simultaneously with the expulsion of nitrogen gas.
Table 4: Two-Step Curtius Rearrangement for Isocyanate Synthesis
| Step | Precursor | Reagent | Solvent | Product |
|---|---|---|---|---|
| 1. Azide Formation | 4-Nitrothiophene-2-sulfonyl chloride | Sodium Azide (NaN₃) | Acetone/Water | 4-Nitrothiophene-2-sulfonyl azide |
Note: This table outlines the general protocol for synthesizing sulfonyl isocyanates via the Curtius rearrangement.
Catalytic Oxidations of Isocyanides
The conversion of isocyanides (isonitriles) to isocyanates represents a direct method for forming the desired functional group. This transformation is fundamentally an oxidation of the carbon atom in the isocyanide moiety. While this route is less common for sulfonyl isocyanates compared to other methods, it remains a chemically viable approach.
A hypothetical pathway would involve:
Preparation of Precursor: Synthesis of a suitable 4-nitrothiophene-2-sulfonyl derivative that can be converted to an isocyanide.
Oxidation: The isocyanide would then be subjected to catalytic oxidation. Metal catalysts, such as nickel-oxygen complexes, have also been explored for the catalytic oxidation of isocyanides. rsc.org Visible-light photocatalysis has emerged as a modern technique for oxidative reactions, and aromatic isocyanides have been shown to act as photocatalysts themselves in certain transformations. nih.gov
This method's primary challenge lies in the synthesis and stability of the sulfonyl isocyanide precursor.
Conversion from Carboxylic Acid Derivatives
A more established and versatile route to isocyanates involves the rearrangement of carboxylic acid derivatives, most notably through the Curtius rearrangement. organic-chemistry.orgwikipedia.orgallen.in This reaction proceeds through an acyl azide intermediate, which thermally or photochemically rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov
For the synthesis of this compound, the logical starting material would be a derivative of 4-nitrothiophene-2-sulfonic acid. The key steps are:
Precursor Synthesis: The synthesis would likely start from 2-nitrothiophene. orgsyn.org This precursor can undergo chlorosulfonation to yield 4-nitrothiophene-2-sulfonyl chloride. google.comscbt.com Reaction of this sulfonyl chloride with ammonia would produce the crucial intermediate, 4-nitrothiophene-2-sulfonamide. ekb.eg
Formation of Acyl Azide: The sulfonamide would then need to be converted into the corresponding sulfonyl acyl azide. A common method for this is reacting the corresponding acyl chloride with an azide salt like sodium azide. organic-chemistry.org
Rearrangement: The sulfonyl acyl azide is then heated, causing it to rearrange into this compound and release nitrogen gas. This rearrangement is known to proceed with retention of the migrating group's configuration. wikipedia.orgallen.in
The isocyanate product is highly reactive and can be trapped with various nucleophiles like alcohols or amines to form carbamates or ureas, respectively, which is a testament to its successful formation. allen.in
Flow Chemistry Applications in Synthesis
The Curtius rearrangement, while highly effective, involves the generation of potentially explosive acyl azide intermediates. acs.org This safety concern has limited its application on a large scale in traditional batch reactors. Flow chemistry offers a powerful solution to this problem by enabling the synthesis and immediate consumption of hazardous intermediates in a controlled, continuous stream. cam.ac.ukthieme-connect.com
Applying this to the synthesis of this compound:
A solution of a precursor, such as a 4-nitrothiophene-2-sulfonyl derivative, is mixed in a flow reactor with an azidating agent like diphenylphosphoryl azide (DPPA). almacgroup.com
This mixture flows through a heated reaction coil where the acyl azide is formed and immediately undergoes the Curtius rearrangement to the isocyanate. thieme-connect.comdurham.ac.uk
The small reaction volume at any given moment significantly mitigates the risk associated with the accumulation of the unstable azide. almacgroup.com
This method provides enhanced safety, precise control over reaction parameters like temperature and residence time, and potential for facile scale-up. thieme-connect.com Researchers have successfully used flow reactors for Curtius rearrangements to produce a variety of isocyanates, demonstrating the robustness of this technique. acs.orgdurham.ac.uk
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. While specific optimization data for this exact molecule is scarce, extensive research on the synthesis of analogous sulfonyl isocyanates provides a clear framework. The most common industrial method, the phosgenation of sulfonamides, offers valuable insights into key parameters.
The reaction involves treating the precursor, 4-nitrothiophene-2-sulfonamide, with phosgene in an inert solvent at elevated temperatures. google.com Critical factors to optimize include:
Catalyst: The reaction is often catalyzed. While various catalysts can be used, including tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) or even a "heel" of the product from a previous batch, their selection and concentration are crucial for driving the reaction to completion and minimizing side products.
Temperature: The reaction typically requires temperatures in the range of 100°C to 200°C. The optimal temperature balances reaction rate with the thermal stability of the product.
Solvent: High-boiling inert solvents such as xylenes or sulfolane are often employed. google.com The use of sulfolane has been reported to increase the reaction rate and yield a purer product. google.com
Reactant Stoichiometry: Maintaining a phosgene-rich environment throughout the reaction has been shown to improve yields and reduce reaction times compared to processes where the sulfonamide is in excess.
The following table illustrates how reaction parameters can be varied to optimize the synthesis of a generic arylsulfonyl isocyanate from its corresponding sulfonamide, based on findings from process chemistry research.
| Entry | Catalyst | Solvent | Temperature (°C) | Phosgene Stoichiometry | Observed Outcome |
|---|---|---|---|---|---|
| 1 | None | Xylene | 140 | 1.2 eq | Slow reaction, incomplete conversion |
| 2 | Butyl Isocyanate | Xylene | 130-135 | Excess (continuous flow) | Improved rate, moderate yield |
| 3 | DABCO | o-Dichlorobenzene | 150 | Excess (continuous flow) | Fast reaction, good yield |
| 4 | Product Heel | Sulfolane | 125-130 | Excess (continuous flow) | High yield, high purity, shorter time |
Chemical Reactivity and Mechanistic Investigations of 4 Nitrothiophene 2 Sulfonyl Isocyanate
Nucleophilic Addition Reactions
Given its highly electrophilic isocyanate carbon, 4-Nitrothiophene-2-sulfonyl isocyanate readily participates in nucleophilic addition reactions with a diverse range of nucleophiles. rsc.orgrsc.orgresearchgate.net These reactions are fundamental to the synthetic utility of this class of compounds.
The reactions of sulfonyl isocyanates with nucleophiles such as alcohols and amines are well-documented. rsc.orgrsc.orgresearchgate.net The addition of an alcohol (R-OH) or an amine (R-NH2) to the isocyanate group proceeds via the attack of the lone pair of electrons from the oxygen or nitrogen atom on the electrophilic isocyanate carbon. This is followed by proton transfer to the nitrogen atom of the isocyanate.
These reactions are typically rapid and efficient, especially with amines, and can often be carried out under mild conditions. rsc.org
The reaction of this compound with primary or secondary amines leads to the formation of N-(4-nitrothiophene-2-sulfonyl)-N'-substituted ureas. Similarly, its reaction with alcohols yields the corresponding O-alkyl N-(4-nitrothiophene-2-sulfonyl)carbamates. These reactions provide a reliable method for the synthesis of these important classes of organic compounds. rsc.orgrsc.orgresearchgate.net
Table 1: Products of Nucleophilic Addition Reactions
| Nucleophile | Product Class | General Structure |
|---|---|---|
| Primary/Secondary Amine (RNH₂, R₂NH) | Substituted Urea | 4-NO₂-Th-SO₂-NH-C(=O)-NRR' |
Where Th represents the thiophene (B33073) ring.
Beyond alcohols and amines, this compound is reactive towards other heteroatom nucleophiles. For instance, reaction with thiols (R-SH) will produce thiocarbamates. The mechanism is analogous to that with alcohols and amines, involving the nucleophilic attack of the sulfur atom on the isocyanate carbon. researchgate.net The reaction with water initially forms an unstable carbamic acid, which readily undergoes decarboxylation to yield 4-nitrothiophene-2-sulfonamide (B3246115) and carbon dioxide.
Cycloaddition Reactions
The isocyanate functional group, with its cumulated double bonds, is a versatile partner in cycloaddition reactions. These reactions are valuable for the construction of various heterocyclic ring systems.
The carbon-nitrogen double bond of the isocyanate group can participate in [2+2] cycloaddition reactions with electron-rich alkenes. researchtrends.net This type of reaction leads to the formation of a four-membered β-lactam (2-azetidinone) ring, a core structure in many important antibiotic compounds. The reaction mechanism can be either concerted or stepwise, often depending on the specific reactants and reaction conditions. researchtrends.netmdpi.com For instance, chlorosulfonyl isocyanate (CSI), a related and highly reactive isocyanate, is known to undergo [2+2] cycloadditions with a wide range of olefins. researchtrends.netorgsyn.org The reaction of CSI with electron-rich alkenes often proceeds through a stepwise mechanism involving a 1,4-diradical intermediate, while reactions with electron-deficient alkenes may follow a concerted pathway. researchtrends.net Given the structural similarities, this compound is expected to exhibit similar reactivity in [2+2] cycloaddition reactions.
Table 2: Key Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(4-nitrothiophene-2-sulfonyl)-N'-substituted ureas |
| O-alkyl N-(4-nitrothiophene-2-sulfonyl)carbamates |
| Thiocarbamates |
| 4-nitrothiophene-2-sulfonamide |
| β-lactam |
| 2-azetidinone |
Multi-Component Reactions (MCRs) Incorporating the Isocyanate Moiety
The isocyanate group (-N=C=O) is a highly versatile functional group known for its participation in a wide array of multi-component reactions (MCRs), which are one-pot processes involving three or more reactants to form a complex product in an efficient and atom-economical manner. The electrophilic carbon atom of the isocyanate is susceptible to nucleophilic attack, making it a key building block in various MCRs.
It is anticipated that this compound would readily participate in classic isocyanate-based MCRs such as the Ugi and Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde or ketone, an amine, and an isocyanide to generate α-acetamido carboxamide derivatives. The sulfonyl group, being a strong electron-withdrawing group, would enhance the electrophilicity of the isocyanate carbon, potentially increasing the reaction rate compared to less activated isocyanates.
Similarly, in a Passerini three-component reaction, it could react with a carboxylic acid and an isocyanide to yield α-acyloxy carboxamides. The reactivity in these MCRs would be influenced by the steric hindrance around the isocyanate group and the electronic nature of the thiophene ring.
Interactive Data Table: Plausible Multi-Component Reactions
| Reaction Name | Reactants | Potential Product Class |
| Ugi Reaction | This compound, Aldehyde/Ketone, Amine, Isocyanide | α-(4-Nitrothiophene-2-sulfonamido)carboxamides |
| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy-(4-nitrothiophene-2-sulfonyl)amides |
Thiophene Ring Reactivity and Substituent Effects
The reactivity of the thiophene ring in this compound is significantly modulated by the presence of the strongly electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂-) groups.
Influence of Nitro Group on Thiophene Core Reactivity
The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong -I (inductive) and -M (mesomeric) effects. researchgate.netresearchgate.net It withdraws electron density from the thiophene ring, making it less susceptible to attack by electrophiles. In the case of 2-substituted 5-nitrothiophenes, kinetic studies have shown that the nitro group significantly influences the rates of nucleophilic aromatic substitution. rsc.org For this compound, the nitro group at the 4-position would strongly deactivate the entire thiophene ring towards electrophilic attack.
Conversely, the electron-deficient nature of the nitro-substituted thiophene ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). A potent nucleophile could potentially displace a suitable leaving group on the ring, although the sulfonyl isocyanate group itself is not a typical leaving group in SNAr reactions. However, the nitro group's presence would facilitate such reactions if a different leaving group were present on the thiophene core. mdpi.com
Role of Sulfonyl Group in Directing Reactivity
The sulfonyl group (-SO₂) is also a strong electron-withdrawing group, further deactivating the thiophene ring towards electrophilic substitution. Its primary role in directing reactivity in this context is to enhance the electrophilicity of the attached isocyanate group. The -I and -M effects of the sulfonyl group pull electron density away from the isocyanate, making the carbonyl carbon more positive and thus more reactive towards nucleophiles.
In terms of directing effects for any potential electrophilic substitution on the thiophene ring (which would require harsh conditions), the sulfonyl group at the 2-position would direct incoming electrophiles primarily to the 5-position. However, the presence of the deactivating nitro group at the 4-position would likely inhibit such reactions altogether.
Comparative Reactivity with Related Sulfonyl Isocyanates
The reactivity of this compound can be compared with other aromatic and heteroaromatic sulfonyl isocyanates.
Aryl sulfonyl isocyanates are known to be highly reactive electrophiles. rsc.org The reactivity of the isocyanate group is generally enhanced by electron-withdrawing substituents on the aromatic ring. mdpi.com Therefore, it is expected that this compound would be more reactive than, for example, benzenesulfonyl isocyanate or p-toluenesulfonyl isocyanate, due to the combined electron-withdrawing effects of the nitro group and the inherent electron-deficient character of the thiophene ring compared to a benzene (B151609) ring.
Compared to other heteroaromatic sulfonyl isocyanates, the reactivity would depend on the nature of the heteroaromatic ring. For instance, a sulfonyl isocyanate attached to a more electron-rich heterocycle might be less reactive. The presence of the strongly deactivating nitro group on the thiophene ring in the target molecule places it among the more reactive sulfonyl isocyanates. Chlorosulfonyl isocyanate is often cited as one of the most reactive isocyanates due to the strong inductive effect of the chlorine atom. researchgate.netnih.gov While likely not as reactive as chlorosulfonyl isocyanate, this compound is predicted to be a highly reactive species.
Interactive Data Table: Predicted Relative Reactivity of Sulfonyl Isocyanates
| Compound | Aromatic/Heteroaromatic Ring | Substituents | Predicted Relative Reactivity |
| p-Toluenesulfonyl isocyanate | Benzene | -CH₃ (electron-donating) | Base |
| Benzenesulfonyl isocyanate | Benzene | None | Higher |
| p-Nitrobenzenesulfonyl isocyanate | Benzene | -NO₂ (electron-withdrawing) | Even Higher |
| This compound | Thiophene | -NO₂ (electron-withdrawing) | High |
| Chlorosulfonyl isocyanate | N/A | -Cl (electron-withdrawing) | Very High |
Applications in Advanced Organic Synthesis
Construction of Nitrogen-Containing Heterocycles
The electrophilic nature of the isocyanate carbon makes 4-nitrothiophene-2-sulfonyl isocyanate an excellent precursor for a variety of nitrogen-containing cyclic systems. It readily reacts with nucleophiles to form stable adducts that can either be the final target or intermediates for subsequent cyclization reactions.
One of the most fundamental reactions of sulfonyl isocyanates is their addition to primary and secondary amines to form N,N'-disubstituted sulfonylureas. This reaction is typically high-yielding and proceeds under mild conditions. This compound reacts with a broad range of amines to produce sulfonylureas bearing the nitrothiophene moiety. These products are of significant interest in medicinal chemistry, as the sulfonylurea scaffold is a well-known pharmacophore. The reaction is generally carried out by adding the amine to a solution of the isocyanate in an inert aprotic solvent, such as dichloromethane (B109758) or acetonitrile.
Table 1: Synthesis of Substituted Sulfonylureas This table presents hypothetical examples based on the known reactivity of sulfonyl isocyanates.
| Amine Substrate | Solvent | Conditions | Product |
|---|---|---|---|
| Aniline | Dichloromethane | Room Temp, 2h | N-(4-nitrothiophen-2-ylsulfonyl)-N'-phenylurea |
| Benzylamine | Acetonitrile | 0°C to RT, 3h | N'-benzyl-N-(4-nitrothiophen-2-ylsulfonyl)urea |
| Piperidine | Tetrahydrofuran | Room Temp, 1h | 1-((4-nitrothiophen-2-yl)sulfonylcarbamoyl)piperidine |
| tert-Butylamine | Dichloromethane | Room Temp, 6h | N'-tert-butyl-N-(4-nitrothiophen-2-ylsulfonyl)urea |
Sulfonyl isocyanates are known to undergo [2+2] cycloaddition reactions with alkenes to furnish N-sulfonyl-β-lactams (2-azetidinones). researchtrends.net This transformation is a powerful tool for the synthesis of the β-lactam core, a structural motif present in numerous antibiotic agents. The reaction of this compound with various electron-rich alkenes can provide access to novel β-lactams functionalized with a nitrothiophene group. The high reactivity of sulfonyl isocyanates like chlorosulfonyl isocyanate (CSI) in these cycloadditions is well-documented. researchtrends.netnih.gov The resulting N-sulfonyl group can often be removed under reductive conditions, yielding the free β-lactam. researchtrends.net
Table 2: [2+2] Cycloaddition for β-Lactam Synthesis This table presents hypothetical examples based on the known reactivity of sulfonyl isocyanates.
| Alkene Substrate | Solvent | Conditions | Product |
|---|---|---|---|
| Styrene | Toluene | 80°C, 12h | 1-(4-nitrothiophen-2-ylsulfonyl)-4-phenylazetidin-2-one |
| Cyclohexene | Dichloromethane | 50°C, 24h | 7-(4-nitrothiophen-2-ylsulfonyl)-7-azabicyclo[4.2.0]octan-8-one |
| 1,3-Butadiene | Diethyl Ether | Room Temp, 8h | 1-(4-nitrothiophen-2-ylsulfonyl)-4-vinylazetidin-2-one |
The synthesis of five-membered heterocycles is another key application. Oxazolidinones, which are valuable chiral auxiliaries and possess antibacterial properties, can be synthesized from the reaction of isocyanates with epoxides. Research has shown that chlorosulfonyl isocyanate (CSI) reacts with epoxides in a one-pot process to yield oxazolidinones. arxada.com By analogy, this compound can be expected to react with epoxides to form an initial cyclic adduct, which upon hydrolysis and cyclization, would yield the corresponding N-sulfonyl oxazolidinone derivatives.
The direct synthesis of pyrrolidine (B122466) rings from sulfonyl isocyanates is less common. However, the reagent can be used in multi-step sequences. For instance, an N-sulfonyl-β-lactam, derived from the cycloaddition described above, could potentially undergo ring-expansion strategies to yield substituted pyrrolidinone (γ-lactam) derivatives.
Table 3: Synthesis of Oxazolidinone Derivatives from Epoxides This table presents hypothetical examples based on the known reactivity of sulfonyl isocyanates.
| Epoxide Substrate | Solvent | Conditions | Product |
|---|---|---|---|
| Styrene Oxide | Dichloromethane | 0°C to RT, 1h; then H2O workup | 3-(4-nitrothiophen-2-ylsulfonyl)-5-phenyloxazolidin-2-one |
| Propylene Oxide | Acetonitrile | 0°C to RT, 2h; then H2O workup | 5-methyl-3-(4-nitrothiophen-2-ylsulfonyl)oxazolidin-2-one |
| Cyclohexene Oxide | Dichloromethane | Room Temp, 1.5h; then H2O workup | 3a,4,5,6,7,7a-hexahydrobenzo[d]oxazol-2(3H)-one (N-sulfonylated) |
The presence of the pre-functionalized thiophene (B33073) ring in this compound makes it an ideal starting material for the synthesis of thiophene-fused heterocyclic systems, such as thieno[c] researchtrends.netresearchgate.netthiazine dioxides (thiophene-fused sultams). A plausible strategy involves an initial reaction of the isocyanate moiety to introduce a side chain, followed by chemical modification of the nitro group. For instance, reduction of the nitro group to an amine can generate a nucleophilic center. This amine can then participate in an intramolecular cyclization reaction, potentially with a group on the side chain or by displacing the sulfonyl group from a different position if rearranged, to form a new fused ring system. This approach offers a convergent route to complex polycyclic heteroaromatics. researchgate.net
Functional Group Interconversions
This compound is a carrier of three distinct functional groups, each of which can be selectively transformed. This allows for a wide range of functional group interconversions (FGIs), a cornerstone of modern synthetic strategy.
Isocyanate Group: The -NCO group is highly versatile. It can be converted into:
Carbamates: by reaction with alcohols.
Ureas: by reaction with amines.
Amines: via hydrolysis to the corresponding carbamic acid followed by spontaneous decarboxylation. This provides a method for converting the isocyanate into a primary amine on the sulfonyl group (a sulfamide).
Nitro Group: The aromatic nitro group is a classic precursor for other functionalities. The most common transformation is its reduction to a primary amino group (-NH2) using reagents like SnCl2/HCl, H2/Pd-C, or sodium dithionite. This conversion from a strongly electron-withdrawing group to a strongly electron-donating group dramatically alters the electronic properties of the thiophene ring, enabling subsequent reactions such as diazotization or acylation.
Sulfonyl Group: While the C-S bond of the thiophene ring is robust, the sulfonyl moiety can participate in certain transformations. In some contexts, it can act as a leaving group in nucleophilic aromatic substitution reactions, although this is challenging on an electron-deficient ring.
Strategic Building Block in Complex Molecule Construction
The trifunctional nature of this compound allows it to be employed as a strategic building block in the synthesis of complex molecules. Its utility stems from the ability to perform sequential and orthogonal reactions at its different reactive sites.
A synthetic strategy could involve first utilizing the high reactivity of the isocyanate group for a key coupling reaction. The resulting intermediate, now containing the stable nitrothiophene sulfonyl moiety, can be carried through several other synthetic steps. Later in the synthesis, the nitro group can be unmasked (reduced) to an amine, which can then be used for a second key bond-forming event, such as amide coupling or the formation of a new heterocyclic ring. This "latent nucleophilicity" of the nitro group makes the reagent a bifunctional linker, where one connection is made via the isocyanate and a second, later connection is enabled by the nitro group. This strategic approach is valuable in diversity-oriented synthesis and in the construction of complex pharmaceutical agents and functional materials.
Computational and Theoretical Investigations
Electronic Structure Elucidation
A theoretical investigation into the electronic structure of 4-Nitrothiophene-2-sulfonyl isocyanate would typically involve methods to understand the distribution of electrons within the molecule, which is fundamental to its reactivity.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a cornerstone of predicting chemical reactivity. youtube.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comnumberanalytics.comlibretexts.org The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. chemicalpapers.com For this compound, a computational analysis would calculate the energies of these orbitals and map their distribution across the thiophene (B33073) ring, the nitro group, and the sulfonyl isocyanate functional group. However, no specific FMO data for this compound has been published.
Electrostatic Potential Mapping
An electrostatic potential map (EPM) provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an EPM would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and sulfonyl groups, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue) might be expected around certain hydrogen atoms or the sulfur atom, highlighting potential sites for nucleophilic attack. No such specific mapping for this compound is currently available in the literature.
Reaction Mechanism Elucidation via Computational Chemistry
Computational methods are instrumental in detailing the step-by-step pathways of chemical reactions. nih.govrsc.orgrsc.org This involves identifying intermediates, and transition states, and calculating the associated energy changes.
Transition State Analysis of Key Transformations
For any reaction involving this compound, for instance, with a nucleophile, computational chemists would aim to locate the transition state structure. This is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. koreascience.kr The geometry and energetic properties of the transition state provide deep insights into the mechanism. Without specific reactions being studied computationally, no transition state analyses for this compound can be reported.
Prediction of Reactivity and Selectivity
By combining insights from electronic structure analysis and reaction mechanism studies, computational chemistry can predict how a molecule will react and which products will be favored. Global reactivity descriptors, derived from the energies of the frontier orbitals, can provide a quantitative measure of reactivity. chemicalpapers.com For this compound, these calculations would help predict its behavior in various chemical environments, but this predictive data is not yet available.
Quantitative Reactivity Descriptors
No specific studies detailing the quantitative reactivity descriptors for this compound were found. Such descriptors, typically derived from quantum chemical calculations, would include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index. This information is crucial for predicting the compound's reactivity towards nucleophiles and its participation in various chemical reactions.
Solvent Effects on Reactivity
While the reactivity of isocyanates is known to be influenced by the surrounding solvent medium, specific computational models or experimental-theoretical comparative studies on how different solvents modulate the reactivity of this compound are not available in the reviewed literature. Such investigations would typically involve calculating reaction pathways and activation energies in various solvent environments to understand the role of polarity and specific solvent-solute interactions.
Conformational Analysis
A detailed conformational analysis of this compound, which would involve identifying the most stable conformers, determining rotational energy barriers, and mapping the potential energy surface, has not been reported. This type of analysis is fundamental to understanding the molecule's three-dimensional structure and how its shape influences its reactivity and interactions with other molecules.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry is intrinsically linked to the development of efficient, safe, and environmentally benign methodologies. For 4-Nitrothiophene-2-sulfonyl isocyanate, future research will likely prioritize the discovery of novel synthetic pathways that adhere to the principles of green chemistry. Traditional methods for the synthesis of isocyanates often involve hazardous reagents such as phosgene or its derivatives. google.comwikipedia.orgorgsyn.org A key future direction will be the development of phosgene-free routes.
Alternative strategies could involve the catalytic carbonylation of the corresponding sulfonamide or the reductive carbonylation of a nitro-precursor, although the latter can be challenging. researchgate.netmostwiedzy.pl The exploration of novel catalytic systems, potentially involving earth-abundant metals, could lead to more sustainable and atom-economical processes. Furthermore, the use of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and product consistency for the synthesis of this highly reactive intermediate. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Phosgene-Free Routes | Increased safety, reduced environmental impact | Development of alternative carbonylating agents, catalytic cycles |
| Catalytic Carbonylation | High atom economy, potential for milder conditions | Catalyst design, optimization of reaction parameters |
| Continuous Flow Synthesis | Enhanced safety, improved scalability and control | Reactor design, process optimization, in-line analytics |
Exploration of Unprecedented Reactivity Modes
The inherent reactivity of the sulfonyl isocyanate group is well-established, readily participating in addition reactions with a wide range of nucleophiles. arxada.comnoaa.gov However, the specific electronic environment of this compound, influenced by the nitro-substituted thiophene (B33073) ring, may unlock novel and unprecedented reactivity modes. Future investigations should aim to explore reactions that go beyond simple nucleophilic additions.
For instance, the potential for this compound to act as a dienophile in Diels-Alder reactions or to participate in other pericyclic reactions could be investigated. wikipedia.org The strong electrophilicity of the isocyanate carbon and the sulfonyl sulfur could be exploited in novel annulation or cyclization strategies to construct complex heterocyclic scaffolds. acs.org Furthermore, the interplay between the sulfonyl isocyanate and the nitrothiophene moiety could lead to interesting intramolecular transformations under specific reaction conditions.
Expansion of Synthetic Scope to Diverse Molecular Architectures
A primary goal for future research on this compound will be to expand its application in the synthesis of a broad spectrum of molecular architectures. Its utility as a building block for the construction of pharmaceutically relevant scaffolds, such as sulfonylureas, sulfonamides, and various heterocycles, is a promising avenue. researchgate.netrsc.org The reaction of this compound with bifunctional or polyfunctional nucleophiles could provide rapid access to complex molecules in a single step.
The incorporation of the 4-nitrothiophene-2-sulfonyl moiety into larger molecules could also be explored for applications in materials science, leveraging the electronic properties of the thiophene ring. The synthesis of novel polymers, dyes, or functional materials could be achieved by reacting this compound with appropriate monomers or polymer backbones. chemicalbook.com
| Target Molecular Architecture | Synthetic Approach | Potential Application |
| Substituted Sulfonylureas | Reaction with primary and secondary amines | Medicinal Chemistry |
| Fused Heterocycles | Intramolecular cyclization reactions | Drug Discovery |
| Functional Polymers | Polyaddition reactions with diols or diamines | Materials Science |
Advanced Computational Modeling for Deeper Mechanistic Understanding
To fully harness the synthetic potential of this compound, a deep understanding of its electronic structure, reactivity, and reaction mechanisms is crucial. Advanced computational modeling, particularly using Density Functional Theory (DFT), will be an invaluable tool in this endeavor. nih.govmasjaps.com DFT calculations can provide insights into the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distributions. dntb.gov.uasemanticscholar.orgresearchgate.net
Furthermore, computational studies can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations. nih.gov This theoretical understanding can guide experimental design, enabling the rational development of new reactions and synthetic methodologies. For example, modeling the interaction of this compound with different nucleophiles can help in predicting its reactivity and in designing selective transformations. nih.gov
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) platforms has revolutionized modern chemical research, allowing for the rapid screening of reaction conditions and the discovery of new transformations. unchainedlabs.comresearchgate.net Future research on this compound will undoubtedly benefit from these technologies. Automated systems can be used to systematically explore a wide range of reaction parameters, such as solvents, catalysts, temperatures, and stoichiometric ratios, in a fraction of the time required for traditional manual methods. youtube.com
HTE can be employed to rapidly screen the reactivity of this compound with a diverse library of nucleophiles, leading to the discovery of novel reactions and the rapid synthesis of compound libraries for biological screening. nih.gov The data generated from these high-throughput experiments can also be used to train machine learning algorithms to predict reaction outcomes and optimize reaction conditions, further accelerating the pace of discovery.
| Technology | Application to this compound Research | Expected Outcome |
| Automated Synthesis | Systematic optimization of reaction conditions | Increased efficiency and reproducibility |
| High-Throughput Experimentation | Rapid screening of reactivity with diverse substrates | Discovery of novel transformations and compound libraries |
| Machine Learning | Predictive modeling of reaction outcomes | Accelerated optimization and discovery cycles |
Q & A
Q. What are the recommended methods for synthesizing 4-nitrothiophene-2-sulfonyl isocyanate?
Synthesis typically involves sulfonation and nitration of thiophene derivatives, followed by isocyanate functionalization. Key steps include:
- Nitration : Introduce the nitro group using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent decomposition .
- Sulfonation : Employ chlorosulfonic acid to introduce the sulfonyl group, with rigorous moisture exclusion .
- Isocyanate Formation : React sulfonyl chloride intermediates with sodium cyanate or via Curtius rearrangement, monitored by TLC or HPLC for intermediate validation . Critical Note : Purification via recrystallization (e.g., using dry dichloromethane/hexane) ensures high purity (>95%) .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with water, as isocyanates hydrolyze exothermically to produce toxic gases .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent polymerization or moisture absorption .
- Incompatibilities : Separate from oxidizers, acids, and bases to avoid violent reactions .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Verify aromatic proton environments and sulfonyl/isocyanate functional groups .
- IR : Confirm N=C=O stretching (~2270 cm⁻¹) and S=O bonds (~1350–1200 cm⁻¹) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
A 2³ factorial design evaluates temperature, catalyst concentration, and solvent polarity:
- Variables :
- Temperature (25°C vs. 40°C)
- Catalyst (0.1 mol% vs. 0.5 mol% triethylamine)
- Solvent (toluene vs. THF)
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 4-nitrophenyl isocyanate ).
- Isotopic Labeling : Use ¹⁵N-labeled reagents to distinguish nitro vs. isocyanate nitrogen signals in crowded spectra .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts, aligning with experimental discrepancies .
Q. What mechanisms explain the reactivity of this compound in nucleophilic addition reactions?
The electron-withdrawing nitro and sulfonyl groups activate the isocyanate toward nucleophiles (e.g., amines, alcohols):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
